Beta-Hyodeoxycholic Acid-d4 is a deuterated derivative of hyodeoxycholic acid, a secondary bile acid. This compound is primarily utilized in scientific research due to its unique properties and applications in studying bile acid metabolism and related biochemical pathways. The molecular formula for Beta-Hyodeoxycholic Acid-d4 is CHDO, with a molecular weight of approximately 396.6 g/mol. It is categorized under bile acids, which are critical for lipid digestion and absorption in the gastrointestinal tract.
Beta-Hyodeoxycholic Acid-d4 is derived from hyodeoxycholic acid, which itself is produced through the microbial metabolism of primary bile acids in the intestines. The classification of this compound falls under the category of bile acids and their derivatives, specifically secondary bile acids. These compounds play significant roles in various physiological processes, including emulsification of dietary fats and regulation of cholesterol levels.
The synthesis of Beta-Hyodeoxycholic Acid-d4 typically involves the deuteration of hyodeoxycholic acid. Deuteration refers to the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This can be achieved through various chemical reactions, including:
The synthesis process requires careful control of reaction conditions to ensure high purity and yield of the deuterated product.
Beta-Hyodeoxycholic Acid-d4 participates in various biochemical reactions typical for bile acids, including:
These reactions are essential for understanding its role in lipid metabolism and potential therapeutic applications.
Beta-Hyodeoxycholic Acid-d4 functions primarily through its effects on lipid metabolism. It enhances the solubilization of dietary fats by forming micelles, facilitating their absorption in the intestine. The mechanism involves:
Research indicates that this compound may also play a role in regulating gut microbiota composition, further influencing metabolic health.
Beta-Hyodeoxycholic Acid-d4 exhibits typical properties associated with bile acids, such as amphipathicity, allowing it to interact with both lipids and aqueous environments effectively.
Beta-Hyodeoxycholic Acid-d4 serves multiple purposes in scientific research:
β-Hyodeoxycholic Acid-d4 (HDCA-d4) serves as a critical deuterated analog for investigating bile acid dynamics in metabolic syndrome (MS). Research utilizing HDCA and its analogs demonstrates that this secondary bile acid significantly alters serum bile acid profiles and gut microbiota composition in MS rodent models. In high-fat-diet-induced MS rats, HDCA administration substantially reduced serum levels of tauro-β-muricholic acid while increasing conjugated primary bile acids. This shift was accompanied by profound modifications in gut microbiome structure, characterized by enrichment of beneficial bacteria (Lactobacillus, Bifidobacterium) and suppression of pathogenic species (Desulfovibrio, Enterobacter) [1].
Mechanistically, HDCA modulates the FXR-CYP7A1 signaling axis. In MS models, HDCA treatment significantly downregulated hepatic FXR protein expression while upregulating CYP7A1 and CYP7B1 – key enzymes in the alternative bile acid synthesis pathway. This coordinated regulation enhances bile acid synthesis from cholesterol and promotes cholesterol catabolism, as validated through RNA sequencing and Wes Automated Simple Western assays [1] [3]. The resulting bile acid pool restructuring correlates strongly with improvements in key MS parameters, including waist circumference, blood pressure, and dyslipidemia markers.
Table 1: Protein Expression Changes in Metabolic Syndrome Models After HDCA Intervention
Protein Target | Function | Expression Change | p-value |
---|---|---|---|
FXR | Bile acid receptor | ↓ 1.8-fold | <0.05 |
CYP7A1 | Rate-limiting bile acid synthesis enzyme | ↑ 2.3-fold | <0.01 |
CYP7B1 | Alternative bile acid pathway enzyme | ↑ 1.9-fold | <0.05 |
PPARα | Fatty acid oxidation regulator | ↑ 2.1-fold | <0.01 |
CPT1 | Mitochondrial fatty acid transport | ↑ 1.7-fold | <0.05 |
HDCA-d4 and its non-deuterated counterpart demonstrate significant glucose-regulatory effects through multiple interconnected pathways. In LDL receptor-knockout (LDLRKO) mouse models, HDCA supplementation produced a remarkable 37% reduction in fasting plasma glucose levels (p<0.05) [2]. This hypoglycemic effect operates partly through TGR5 receptor activation, which stimulates intestinal glucagon-like peptide-1 (GLP-1) secretion. The subsequent GLP-1-dependent pathway enhances pancreatic β-cell function and insulin secretion while improving hepatic insulin sensitivity [1].
The compound further influences glucose metabolism through bile acid-mediated alterations in gut microbiota. HDCA administration creates a microbiome profile characterized by elevated Bacteroidetes/Firmicutes ratio – a signature associated with improved insulin sensitivity. This microbial shift correlates with reduced inflammatory tone in adipose tissue, as evidenced by decreased TNF-α production and lower macrophage infiltration [4]. The resulting attenuation of chronic inflammation directly counteracts insulin resistance development in peripheral tissues.
Notably, HDCA's glucose-lowering efficacy exceeds that of conventional therapies. In comparative studies with metformin (100 mg/kg/d), HDCA (75 mg/kg/d) demonstrated superior improvement in fasting insulin levels and HOMA-IR indices in MS rats (p<0.05) [1] [3]. This enhanced performance stems from HDCA's dual action on both bile acid signaling and inflammatory pathways, positioning it as a multi-target therapeutic candidate for diabetes management.
HDCA-d4 research has illuminated profound atheroprotective mechanisms mediated through lipid metabolic pathways. In hypercholesterolemic models, HDCA administration produces a 61% reduction in plasma VLDL/IDL/LDL cholesterol (p<0.05) and a 48% decrease in aortic atherosclerotic lesion area (p<0.01) [2] [5]. These benefits derive from three primary mechanisms:
Intestinal Cholesterol Absorption Inhibition: HDCA suppresses Niemann-Pick C1-Like 1 (NPC1L1) transporter activity, producing a 76% reduction in cholesterol absorption (p<0.0001) [2]. This dramatically reduces exogenous cholesterol entry into systemic circulation.
Reverse Cholesterol Transport Enhancement: HDCA-treated LDLRKO mice exhibit significantly improved HDL functionality, with a 2.1-fold increase in macrophage cholesterol efflux capacity (p<0.01) [2]. This occurs through upregulation of ATP-binding cassette transporters ABCA1 and ABCG1 in macrophages, facilitating cholesterol removal from arterial walls.
Hepatic Lipid Metabolism Reprogramming: HDCA activates the PPARα-CPT1/2 axis, accelerating fatty acid β-oxidation and reducing hepatic triglyceride accumulation. In MS models, HDCA administration increased CPT1 and CPT2 expression by 1.7-2.1 fold while reducing liver triglycerides by 40% [1] [3].
Table 2: Atherosclerosis Protection in LDLR-KO Mouse Models
Parameter | Control Group | HDCA-Treated Group | Reduction | p-value |
---|---|---|---|---|
Aortic root lesion area (μm²) | 315,000 ± 28,500 | 176,000 ± 19,800 | 44% | <0.0001 |
Entire aorta lesion area (%) | 18.7 ± 2.1 | 9.7 ± 1.3 | 48% | <0.01 |
Innominate artery lesion area (μm²) | 58,200 ± 6,400 | 3,490 ± 980 | 94% | <0.01 |
Plasma VLDL/IDL/LDL (mg/dL) | 382 ± 42 | 149 ± 28 | 61% | <0.05 |
The compound's impact on bile acid hydrophobicity further contributes to its cardioprotective profile. By increasing the hydrophobicity index of the bile acid pool (from -0.3 to +0.2), HDCA creates a human-like bile composition that enhances cholesterol solubilization and reduces lithogenicity [7]. This shift simultaneously promotes cholesterol elimination and prevents pathological crystallization in the biliary system, addressing multiple cardiovascular risk factors simultaneously.
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 19275-47-9
CAS No.:
CAS No.: 1356964-77-6
CAS No.: